FAK ligand-Linker Conjugate 1 -

FAK ligand-Linker Conjugate 1

Catalog Number: EVT-2811392
CAS Number:
Molecular Formula: C25H28F3N5O6S
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Antibody-Drug Conjugates (ADCs)

TORL-4-500

    Compound Description: TORL-4-500 is an antibody-drug conjugate comprised of a humanized anti-DLK1 monoclonal antibody linked to monomethyl auristatin E (MMAE) via a cleavable linker. It targets Delta-like non-canonical Notch ligand 1 (DLK1), a transmembrane protein overexpressed in various cancers [, ]. TORL-4-500 exhibits strong binding affinity, rapid internalization, and selective efficacy in DLK1-positive cancer models [].

    Compound Description: SGN-B7H4V is an investigational ADC targeting B7-H4, an immune checkpoint ligand overexpressed in several solid tumors [, ]. It comprises a human monoclonal antibody linked to MMAE via a protease-cleavable linker [, ]. SGN-B7H4V demonstrates potent antitumor activity in preclinical models, attributed to direct cytotoxicity, antibody-dependent cellular cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP) [, ].

ADCT-701

    Compound Description: ADCT-701 is a DLK1-directed ADC comprising a humanized anti-DLK1 monoclonal antibody linked to pyrrolobenzodiazepine (PBD) dimers via a cleavable linker []. It exhibits potent cytotoxicity in DLK1-expressing cancer cells and demonstrates significant antitumor activity in preclinical models [].

INA03

    Compound Description: INA03 is a humanized anti-CD71 antibody conjugated to MMAE via a cleavable linker, targeting the transferrin receptor 1 (CD71) overexpressed in malignant cells []. It exhibits potent antitumor activity in acute leukemia models by inducing CD71-dependent cell death [].

Photoresponsive Antibody–siRNA Conjugate

    Compound Description: This conjugate comprises an anti-programmed death-ligand 1 antibody (αPD-L1) linked to a siRNA targeting intracellular PD-L1 mRNA through a photocleavable linker []. Upon light irradiation, it releases the siPD-L1, leading to PD-L1 degradation and enhanced immune cell activity [].

Other Ligand-Drug Conjugates

FLT3 Ligand-DM1 Conjugate (FL-DM1)

    Compound Description: FL-DM1 is a conjugate of the FMS-like tyrosine kinase 3 (FLT3) ligand and the cytotoxic agent emtansine (DM1) []. It targets FLT3-positive acute myeloid leukemia (AML) cells, inhibiting their proliferation and inducing apoptosis [].

Alb-vc-MMAE

    Compound Description: This conjugate comprises the microtubule-destabilizing agent MMAE linked to serum albumin via a cathepsin-cleavable peptide []. It efficiently targets thyroid cancer cells exhibiting enhanced macropinocytosis, leading to significant tumor reduction [].

PDL1-Dox

    Compound Description: PDL1-Dox is a conjugate of the clinically approved PDL1 antibody and Doxorubicin (Dox) linked through a hydrazone linker containing a polyethylene glycol (PEG) spacer []. It disrupts the tumor microenvironment, allowing for enhanced tumor penetration and PDL1 antibody activity [].

scPDL1-DM1

    Compound Description: scPDL1-DM1 is an engineered single-chain variable fragment (scFv) of a PDL1 antibody conjugated to the maytansinoid cytotoxic agent DM1 via a SMCC linker []. This design facilitates rapid penetration and targets PD-L1 positive cancer cells, exhibiting potent anti-cell proliferation activity [].

Zapadcine-1

    Compound Description: Zapadcine-1 is an anti-DR5 antibody-drug conjugate (ADC) comprising a humanized DR5-specific monoclonal antibody (Zaptuzumab) linked to monomethyl auristatin D (MMAD) via a cleavable linker [].

HMBD-501

    Compound Description: HMBD-501 is an anti-HER3 ADC with an engineered Fc-domain to avoid FcγR binding, site-specific conjugation to a cleavable linker, and an exatecan-based payload []. It demonstrates superior tumor growth inhibition compared to other exatecan-based anti-HER3 ADCs [].

AMG 224

    Compound Description: AMG 224 is an ADC comprising an anti-human B-cell maturation antigen (BCMA) IgG1 antibody conjugated to the maytansine-derivative DM1 via a noncleavable linker [].

Small Molecule-Ligand Conjugates

    Compound Description: This conjugate consists of an NK1R-targeting ligand linked to the chemotherapeutic agent tubulysin B hydrazide (TubBH) via a self-immolative linker []. It selectively kills NK1R-overexpressing cancer cells by targeting the neurokinin-1 receptor (NK1R) [].

DOTA-Conjugated PSMA Inhibitor (PSMA-617)

    Compound Description: PSMA-617 is a prostate-specific membrane antigen (PSMA) inhibitor conjugated to the chelator DOTA via an optimized linker []. It exhibits high binding affinity for PSMA, enabling efficient labeling with radionuclides for prostate cancer imaging and endoradiotherapy [].

TLR7 Ligand-Albumin Conjugate (UC-1V150/MSA)

    Compound Description: This conjugate consists of a Toll-like receptor 7 (TLR7) agonist (UC-1V150) covalently coupled to mouse serum albumin (MSA) []. It demonstrates enhanced potency and prolonged local release of cytokines compared to the unconjugated TLR7 agonist [].

Properties

Product Name

FAK ligand-Linker Conjugate 1

IUPAC Name

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid

Molecular Formula

C25H28F3N5O6S

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32)

InChI Key

OSVHAJNGZCDBGV-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C

Solubility

not available

Canonical SMILES

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.